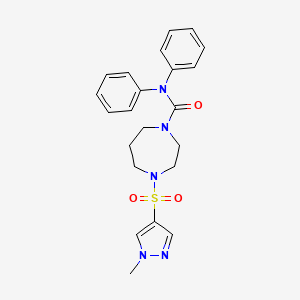

4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N,N-diphenyl-1,4-diazepane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N,N-diphenyl-1,4-diazepane-1-carboxamide” is a complex organic molecule. It contains a 1,4-diazepane ring, which is a seven-membered ring with two nitrogen atoms. It also has a sulfonyl group attached to a 1-methyl-1H-pyrazol-4-yl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,4-diazepane ring, the sulfonyl group, and the 1-methyl-1H-pyrazol-4-yl group. These groups could potentially influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the presence of various functional groups (like the sulfonyl group and the 1,4-diazepane ring) would influence its properties .Applications De Recherche Scientifique

- Application : These reactions are essential for constructing carbon-carbon bonds, enabling the synthesis of complex organic molecules. Researchers use this method to create diverse chemical structures for drug discovery and materials science .

- Application : Transesterification plays a crucial role in the production of biodiesel, where it converts triglycerides (such as vegetable oils) into fatty acid methyl esters (FAMEs). This process contributes to sustainable energy sources .

- Application : γ-Secretase modulators are relevant in Alzheimer’s disease research, as they can influence the processing of amyloid precursor protein and affect the production of amyloid-beta peptides .

- Application : JAK2 inhibitors are promising therapeutic agents for myeloproliferative disorders, including polycythemia vera and essential thrombocythemia. They help regulate abnormal cell proliferation .

- Application : TGF-β1 and active A signaling pathways play critical roles in cell growth, differentiation, and tissue repair. Inhibitors targeting these pathways have potential in cancer therapy and tissue regeneration .

- Application : c-Met kinase is associated with tumor growth, metastasis, and resistance to chemotherapy. Inhibitors targeting c-Met have been explored as potential anticancer agents .

Suzuki-Miyaura Cross-Coupling Reactions

Transesterification Reactions

γ-Secretase Modulators

JAK2 Inhibitors for Myeloproliferative Disorders

TGF-β1 and Active A Signaling Inhibitors

Inhibitors of c-Met Kinase for Cancer Treatment

These applications highlight the versatility and significance of 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N,N-diphenyl-1,4-diazepane-1-carboxamide in various scientific contexts. Researchers continue to explore its potential across diverse fields, making it an intriguing compound for further investigation . If you need more information or have additional questions, feel free to ask! 😊

Mécanisme D'action

- The compound primarily targets soluble epoxide hydrolase (sEH), an enzyme involved in arachidonic acid metabolism and other lipid epoxides .

- The sEH-mediated hydrolysis of epoxides diminishes their biological activity .

- By inhibiting sEH, the compound modulates the balance of these lipid mediators, potentially influencing cardiovascular health and inflammatory responses .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

- The compound’s oral bioavailability depends on its solubility and permeability. It may bind to plasma proteins and distribute to tissues. Hepatic metabolism likely occurs, leading to metabolites. Elimination primarily occurs through urine and feces .

Action Environment

Orientations Futures

The future directions for this compound would depend on its intended use. If it’s a potential drug, future studies could focus on testing its efficacy and safety in preclinical and clinical trials. If it’s a chemical probe or a reagent, future research could explore its utility in various chemical reactions or biological assays .

Propriétés

IUPAC Name |

4-(1-methylpyrazol-4-yl)sulfonyl-N,N-diphenyl-1,4-diazepane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O3S/c1-24-18-21(17-23-24)31(29,30)26-14-8-13-25(15-16-26)22(28)27(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-7,9-12,17-18H,8,13-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCROZAHWAUXNBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N,N-diphenyl-1,4-diazepane-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B2498505.png)

![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2498512.png)

![3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]acrylic acid](/img/structure/B2498515.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-3-(1,3-thiazol-2-yl)propanamide](/img/structure/B2498518.png)

![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2498520.png)

![2-[4-(Hydroxyimino)piperidin-1-yl]acetamide](/img/structure/B2498524.png)